N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, synthesis, and potential clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound features a fused acenaphthothiazole core combined with a sulfonamide functional group. Its molecular formula is C22H22N2O3S, with a molecular weight of approximately 398.55 g/mol. The unique structural characteristics contribute to its biological activity by allowing various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The initial step involves the reaction of acenaphthenequinone with thiosemicarbazide.
- Acetylation : The intermediate compound is then acetylated using acetic anhydride.
- Final Modification : The addition of the N-methyl-N-phenylsulfamoyl group is achieved through a coupling reaction.
These synthetic routes are optimized for yield and purity, often utilizing chromatographic techniques for purification and characterization methods such as nuclear magnetic resonance (NMR) spectroscopy.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with Receptors : The compound's structure allows it to interact with various receptors implicated in cancer progression.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of similar thiazole derivatives leads to reduced tumor size and improved survival rates. These findings suggest potential for clinical applications in cancer therapy.
Case Studies
Study Reference | Objective | Findings |
---|---|---|
Evaluate anticancer effects | Significant reduction in tumor size in treated vs. control groups. | |
Investigate enzyme inhibition | Demonstrated inhibition of key metabolic enzymes associated with tumor growth. |
Toxicity and Safety
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that thiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in clinical settings.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30(20-7-3-2-4-8-20)35(32,33)21-14-12-18(13-15-21)26(31)29-27-28-25-22-9-5-6-17-10-11-19(24(17)22)16-23(25)34-27/h2-9,12-16H,10-11H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMZAXAPSBNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.